

# Application Notes: Analytical Methods for Detecting Disperse Blue 165:1 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Disperse blue 165:1	
Cat. No.:	B15557020	Get Quote

#### Introduction

Disperse Blue 165 is a synthetic monoazo dye frequently used in the textile industry for coloring polyester and other synthetic fibers due to its bright blue hue and good fastness properties.[1][2] However, concerns regarding its potential as a skin allergen have led to increased scrutiny and the need for reliable analytical methods to ensure textile products comply with safety standards and regulations.[1][3] The detection and quantification of **Disperse Blue 165:1** are crucial for quality control, regulatory compliance, and ensuring consumer safety. This document outlines detailed protocols for the analysis of **Disperse Blue 165:1** in textile matrices using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Chemical Identity: It is important to note that the nomenclature can be inconsistent in literature. Disperse Blue 165 is a general name for a class of dyes. For this document, we refer to the analytical procedures applicable to this class of disperse dyes. The specific compound **Disperse Blue 165:1** is identified by CAS No. 24170-60-3 with the molecular formula C19H19N7O5.[4]

#### **Analytical Methodologies**

The primary methods for the determination of disperse dyes in textiles involve a solvent extraction step followed by chromatographic or spectrophotometric analysis.



- High-Performance Liquid Chromatography (HPLC): This is the most common and robust method. Coupled with a Photodiode Array (PDA) or Diode Array Detector (DAD), it allows for the identification and quantification of the dye based on its retention time and UV-Vis spectrum.[5] For enhanced sensitivity and selectivity, HPLC can be coupled with a Mass Spectrometry (MS) detector (LC-MS/MS).[6] This technique provides confirmation based on the mass-to-charge ratio (m/z) of the molecule, making it highly specific and capable of detecting trace amounts.[5]
- UV-Visible Spectrophotometry: This is a simpler and more accessible method for
  quantification.[1] It relies on measuring the absorbance of the dye extract at its wavelength of
  maximum absorbance (λmax) and correlating it to concentration using Beer's Law.[1][7]
   While cost-effective, it is less specific than HPLC and can be prone to interference from other
  substances extracted from the textile matrix.[8]
- Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact disperse dyes due to their low volatility, GC-MS can be used. The textile extract must be in a volatile solvent compatible with the GC system.[1]

## **Quantitative Data Summary**

The performance of analytical methods for disperse dyes can vary based on the textile matrix, instrumentation, and specific experimental conditions. The table below summarizes typical quantitative data for the analysis of disperse dyes in textiles.



Parameter	HPLC-DAD/MS	UV-Visible Spectrophotometry	Notes
Limit of Detection (LOD)	0.01 - 1.35 ng/mL[1] [9]	~0.3 - 10 ppm[1]	MS detectors are generally more sensitive than DAD.[1] Spectrophotometry LOD is highly dependent on the molar absorptivity of the dye.[1]
Limit of Quantification (LOQ)	0.06 - 4.09 ng/mL[1] [9]	Not specified	Dependent on instrument sensitivity and sample matrix.[1]
Linearity (r²)	> 0.99[1][9]	> 0.99[1]	Typically observed over a relevant concentration range.
Recovery	70 - 103%[1]	Not specified	Varies significantly with the efficiency of the extraction from different textile types.
Repeatability (%RSD)	1.1 - 16.3%[1][9]	Not specified	Dependent on the concentration of the analyte and the precision of the method.[1]

# **Experimental Protocols**

## **Protocol 1: Sample Preparation and Extraction**

This protocol is based on the general principles of the DIN 54231 standard and is suitable for preparing samples for subsequent HPLC analysis.[1][5]

Materials:



- Textile sample
- Scissors
- Analytical balance
- 50 mL conical flasks or extraction vessels
- Methanol (HPLC grade)[1] (Alternatively, Dimethylformamide (DMF) can be used[1])
- Ultrasonic bath
- Centrifuge
- 0.22 μm syringe filters

#### Procedure:

- Sample Comminution: Cut a representative portion of the textile sample into small pieces (approx. 5x5 mm).[1]
- Weighing: Accurately weigh approximately 1.0 g of the cut textile sample into a conical flask.
   [1]
- Solvent Addition: Add 20 mL of methanol to the flask.[1][9]
- Extraction: Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[1][9]
- Centrifugation: After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the textile fibers and any suspended particles.[1][9]
- Filtration: Carefully decant the supernatant and filter it through a 0.22  $\mu$ m syringe filter into a clean vial for analysis.[1]
- Concentration (Optional): If necessary, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to increase the concentration of the analyte.[1]



# Protocol 2: High-Performance Liquid Chromatography (HPLC-DAD/MS) Analysis

#### Instrumentation & Conditions:

- HPLC System: An ACQUITY Arc System or similar, equipped with a PDA/DAD detector and/or a mass spectrometer.[5]
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).[1]
- Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water.[10]
- Mobile Phase B: Acetonitrile[10] or Methanol.
- Flow Rate: 0.6 mL/min.[1]
- Column Temperature: 30°C.[1]
- Injection Volume: 5 μL.[1]
- DAD Detection: Monitor at the λmax of **Disperse Blue 165:1**.
- MS Detection (Optional): Use an electrospray ionization (ESI) source in positive ion mode.[1]
   [5] Monitor for the protonated molecule [M+H]+.

#### Procedure:

- Calibration Standards: Prepare a series of calibration standards of Disperse Blue 165:1 in the initial mobile phase composition.[1]
- System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Injection: Inject the filtered sample extract (from Protocol 1) and the calibration standards.
- Data Acquisition: Acquire chromatograms and/or mass spectra for all injections.



Quantification: Construct a calibration curve by plotting the peak area against the
concentration of the standards.[1] Determine the concentration of **Disperse Blue 165:1** in
the sample extract by interpolating its peak area on the calibration curve.[1] The final
concentration is reported in mg/kg of the textile material.

### **Protocol 3: UV-Visible Spectrophotometry Analysis**

#### Instrumentation & Materials:

- Calibrated UV-Visible spectrophotometer with a wavelength range of 200-800 nm.
- **Disperse Blue 165:1** standard powder.
- Methanol (spectrophotometric grade).
- Volumetric flasks and pipettes.
- Quartz or glass cuvettes (1 cm path length).[7]

#### Procedure:

- Prepare Stock Solution: Accurately weigh a known amount of **Disperse Blue 165:1** powder and dissolve it in methanol in a volumetric flask to create a stock solution of a specific concentration.[7]
- Prepare Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of at least five calibration standards with decreasing concentrations.[7]
- Determine λmax:
  - Use methanol as a blank to zero the spectrophotometer.
  - Scan the absorbance of one of the standard solutions across the visible spectrum (e.g., 400-800 nm) to find the wavelength of maximum absorbance (λmax).[1][7]
- Measure Absorbance: Set the spectrophotometer to the determined λmax. Measure and record the absorbance of each calibration standard and the sample extract (from Protocol 1, potentially diluted to fall within the linear range).[1][7]

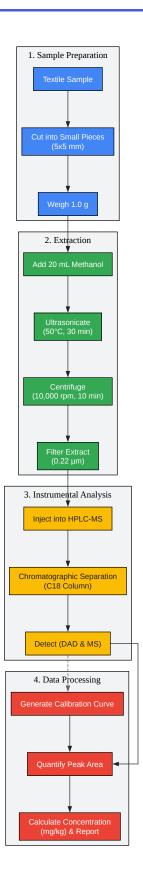


- · Quantification:
  - Plot a calibration curve of absorbance versus the concentration of the standard solutions.
     [7]
  - Use the absorbance of the sample extract to determine its concentration from the calibration curve.

## **Visualizations**

The following diagram illustrates a typical experimental workflow for the analysis of **Disperse Blue 165:1** in textiles by HPLC-MS.





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### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [rivm.openrepository.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lcms.cz [lcms.cz]
- 6. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. sciex.com [sciex.com]
- To cite this document: BenchChem. [Application Notes: Analytical Methods for Detecting Disperse Blue 165:1 in Textiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557020#analytical-methods-for-detecting-disperse-blue-165-1-in-textiles]

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